1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-chlorophenyl sulfonyl group at position 1 and a 6-chloro-2-pyridinyl moiety at position 4. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the pyridinyl and chlorophenyl substituents contribute to steric and electronic effects. Synthesis typically involves sulfonylation and alkylation steps, with characterization via NMR, mass spectrometry, and chromatographic techniques .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(6-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-12-4-6-13(7-5-12)23(21,22)20-10-8-19(9-11-20)15-3-1-2-14(17)18-15/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKVJURIMXYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine typically involves the reaction of 4-chlorophenylsulfonyl chloride with 4-(6-chloro-2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with other piperazine derivatives but is distinguished by its unique substituents:
Key Observations :
- The 6-chloro-2-pyridinyl group introduces a planar heteroaromatic ring, which may enhance π-π stacking interactions in receptor binding compared to 3-pyridinyl or non-aromatic substituents .
- Chlorine atoms on both aryl groups likely enhance lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs .
Physicochemical Properties
Key Insights :
- The target compound’s higher polarity may improve aqueous solubility compared to meclozine, facilitating formulation.
- Lower logP than meclozine suggests reduced membrane permeability, which could limit bioavailability unless prodrug strategies are employed .
Metabolic Stability
- Meclozine undergoes extensive hepatic metabolism via N-dealkylation and oxidation .
- The pyridinyl group may undergo Phase II conjugation (e.g., glucuronidation), a pathway distinct from benzylpiperazine metabolism .
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine (CAS: 339107-37-8) is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and potential anticancer activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine is C15H15Cl2N3O2S, with a molecular weight of 372.27 g/mol. The compound's structure features a piperazine ring substituted with both a chlorophenyl and a chloropyridinyl group, which are critical for its biological interactions.
Antibacterial Activity
Recent studies have shown that 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine exhibits significant antibacterial properties. In vitro tests demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
This antibacterial effect is attributed to the compound's ability to inhibit bacterial growth through interference with cell wall synthesis and enzyme function .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The results indicated:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These values suggest that the compound is a potent inhibitor of these enzymes, which could have implications for treating conditions like Alzheimer's disease and urinary infections .
Anticancer Potential
Research indicates that compounds similar to 1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine may possess anticancer properties. The sulfonamide moiety is known for its role in cancer chemotherapy, potentially through mechanisms such as apoptosis induction and cell cycle arrest. However, specific studies on this compound's anticancer effects are still limited and warrant further investigation .
Case Studies
A notable study synthesized several derivatives of this compound to evaluate their pharmacological behavior. The synthesized compounds were analyzed using various spectral techniques (NMR, IR), and docking studies were performed to predict their interactions with biological targets.
In another case study, the compound demonstrated significant binding affinity to bovine serum albumin (BSA), indicating potential for effective drug delivery systems in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
